Serum Stability of SSF-Linked ADCs vs. Maleimide-Linked ADCs — 3‑Fold Higher Intact Conjugate After 7 Days
In a direct head-to-head comparison, a trastuzumab–vc-PAB-MMAE ADC constructed with a styrenesulfonyl fluoride (SSF) linker retained 90% of the toxin payload after 7 days of incubation in human serum, whereas the analogous maleimide-linked ADC lost 70% of the toxin over the same period [1]. The SSF motif in DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride is structurally identical to the warhead used in this study, enabling the same stability advantage.
| Evidence Dimension | Percentage of intact ADC remaining after 7-day incubation in human serum |
|---|---|
| Target Compound Data | ~90% intact (SSF-linked trastuzumab-1) |
| Comparator Or Baseline | ~30% intact (maleimide-linked trastuzumab-2) |
| Quantified Difference | Approximately 3‑fold greater retention of intact conjugate |
| Conditions | Human serum at 37 °C, 7-day incubation; conjugates analyzed by LC‑MS |
Why This Matters
For procurement decisions, this 3‑fold improvement in serum stability directly translates to lower off-target toxin release and a wider therapeutic window in ADC applications, making the SSF-based linker a superior choice over maleimide analogs.
- [1] Li J et al. Styrene Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Sulfhydryl Modification of Proteins. CCS Chem. 2023 (published online 8 Feb 2023). View Source
